molecular formula C7H6N2O4 B072122 4-Amino-3-nitrobenzoic acid CAS No. 1588-83-6

4-Amino-3-nitrobenzoic acid

Cat. No.: B072122
CAS No.: 1588-83-6
M. Wt: 182.13 g/mol
InChI Key: ZZNAYFWAXZJITH-UHFFFAOYSA-N
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Safety and Hazards

4-Amino-3-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

The biochemical and physiological effects of 4-amino-3-nitrobenzoic acid are not well understood. Therefore, future directions for 4-A3NBA research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst . The amino group can also be oxidized to a nitro group by trifluoroperoxyacetic acid .

Common Reagents and Conditions:

    Oxidation: Trifluoroperoxyacetic acid

    Reduction: Hydrogen with palladium catalyst

    Substitution: Nitrite ions in the presence of cuprous salts

Major Products Formed:

    Reduction: this compound to 4-aminobenzoic acid

    Oxidation: 4-aminobenzoic acid to 4-nitrobenzoic acid

Comparison with Similar Compounds

4-Amino-3-nitrobenzoic acid can be compared with other similar compounds such as 3-nitrobenzoic acid and 4-aminobenzoic acid.

Uniqueness of this compound: this compound stands out due to its dual functional groups (amino and nitro), which allow it to participate in a wide range of chemical reactions and applications. Its ability to bind to specific proteins with high affinity makes it a valuable compound in scientific research and potential drug development .

Properties

IUPAC Name

4-amino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNAYFWAXZJITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061805
Record name Benzoic acid, 4-amino-3-nitro-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1588-83-6
Record name 4-Amino-3-nitrobenzoic acid
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Record name 4-Amino-3-nitrobenzoic acid
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Record name Benzoic acid, 4-amino-3-nitro-
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